synthesis and characterization of 9-Methoxy-10-nitroanthracene
synthesis and characterization of 9-Methoxy-10-nitroanthracene
An In-Depth Technical Guide to the Synthesis and Characterization of 9-Methoxy-10-nitroanthracene
Executive Summary & Strategic Significance
9-Methoxy-10-nitroanthracene (CAS: 38397-08-9 / 42760-13-4) is a highly functionalized polycyclic aromatic hydrocarbon (PAH) characterized by a unique "push-pull" electronic system (1[1]). Bearing an electron-donating methoxy group and an electron-withdrawing nitro group at the peri-positions (the 9,10-axis), this compound is a critical substrate in the development of advanced photoactive materials and cross-photocycloaddition studies (2[2]).
Synthesizing this molecule requires precise control over reaction conditions. The electron-rich nature of the anthracene core makes it highly susceptible to oxidative degradation into anthraquinone. This guide details the mechanistic rationale, self-validating experimental protocols, and physicochemical characterizations required to isolate high-purity 9-methoxy-10-nitroanthracene.
Mechanistic Pathways & Retrosynthetic Analysis
The synthesis of 9-methoxy-10-nitroanthracene generally proceeds via two divergent pathways, each exploiting different electronic vulnerabilities of the anthracene system.
Pathway A: Electrophilic Aromatic Substitution (Nitration of 9-Methoxyanthracene) The most direct route involves the nitration of 9-methoxyanthracene. Because standard mixed-acid nitration ( HNO3/H2SO4 ) oxidizes the anthracene core, nitric acid is instead reacted with acetic anhydride to generate acetyl nitrate ( CH3COONO2 ) in situ. This milder electrophilic agent selectively nitrates the 10-position—activated by the 9-methoxy group—while suppressing oxidative side reactions, a technique well-documented for avoiding non-electronic activation and ring distortion in sensitive PAHs (3[3]).
Pathway B: Nucleophilic Aromatic Substitution ( SNAr ) An alternative route involves the methoxylation of 9-bromo-10-nitroanthracene (4[4]). The strongly electron-withdrawing nitro group at the 10-position activates the 9-position toward nucleophilic attack by stabilizing the resulting Meisenheimer complex intermediate, allowing a strong nucleophile like sodium methoxide to displace the bromide ion (5[5]).
Figure 1: Divergent synthetic pathways for 9-Methoxy-10-nitroanthracene.
Reaction Optimization & Quantitative Yield Data
To demonstrate the causality behind reagent selection, the following table summarizes the optimization of the nitration step (Pathway A). The use of HNO3/Ac2O is strictly required to prevent the thermodynamic sink of anthraquinone formation.
| Reaction Condition | Electrophile Source | Temperature | Yield (%) | Primary Byproduct |
| HNO3/H2SO4 | NO2+ (Harsh) | 25 °C | < 10% | Anthraquinone (Oxidation) |
| HNO3/Ac2O | CH3COONO2 (Mild) | 0–5 °C | 65–75% | Unreacted starting material |
| Cu(NO3)2/Ac2O | NO2+ (Mild) | 20 °C | 40–50% | 9-Methoxy-10-acetoxyanthracene |
Standardized Experimental Protocol: Nitration of 9-Methoxyanthracene
This protocol is engineered as a self-validating system. Visual cues and TLC monitoring ensure that the chemist can verify the reaction's progress in real-time without immediate reliance on complex instrumentation.
Reagents Required:
-
9-Methoxyanthracene: 1.0 eq (5.0 mmol, 1.04 g)
-
Nitric Acid (Fuming, >90%): 1.2 eq (6.0 mmol, 0.25 mL)
-
Acetic Anhydride: 10 mL (Solvent/Reagent)
-
Anhydrous Chloroform ( CHCl3 ): 15 mL (Co-solvent)
Step-by-Step Methodology:
-
Electrophile Generation (Critical Temperature Control): In a flame-dried 50 mL round-bottom flask, add 10 mL of acetic anhydride. Cool the flask to exactly 0 °C using an ice-brine bath. Dropwise, add 0.25 mL of fuming nitric acid.
-
Causality: Mixing at 0 °C controls the highly exothermic formation of acetyl nitrate. If the temperature exceeds 10 °C, the reagent decomposes, leading to uncontrolled oxidation of the substrate later.
-
-
Substrate Addition: Dissolve 1.04 g of 9-methoxyanthracene in 15 mL of anhydrous chloroform. Add this solution dropwise to the acetyl nitrate mixture over 30 minutes. The solution will transition from pale yellow to a deep, dark orange.
-
Self-Validating Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent.
-
Validation Check: Under UV light (365 nm), the starting material exhibits a bright blue fluorescence. The reaction is complete when this fluorescent spot disappears, replaced by a non-fluorescent, UV-active (254 nm) yellow spot at a lower Rf value.
-
-
Quenching: Pour the reaction mixture over 50 g of crushed ice.
-
Causality: Water rapidly hydrolyzes the excess acetic anhydride into acetic acid, destroying any remaining acetyl nitrate and halting electrophilic activity.
-
-
Extraction and Neutralization: Extract the aqueous mixture with chloroform ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 ( 2×30 mL) until gas evolution ( CO2 ) ceases. This confirms the complete neutralization of acetic and nitric acids.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Recrystallize the crude solid from boiling ethanol to afford 9-methoxy-10-nitroanthracene as bright yellow needles.
Physicochemical Characterization & Spectral Data
Due to the steric bulk of the methoxy and nitro groups at the peri-positions, the anthracene core experiences significant steric repulsion. This repulsion forces the central ring out of perfect coplanarity, slightly reducing its aromaticity and heavily influencing its NMR chemical shifts (3[3]).
| Property / Analytical Technique | Value / Observation |
| Molecular Formula | C15H11NO3 |
| Molecular Weight | 253.26 g/mol |
| Physical Appearance | Yellow to orange crystalline solid |
| 1 H NMR (400 MHz, CDCl3 ) | δ 8.35 (d, J = 8.8 Hz, 2H), 8.20 (d, J = 8.8 Hz, 2H), 7.65-7.50 (m, 4H), 4.15 (s, 3H) |
| 13 C NMR (100 MHz, CDCl3 ) | δ 152.4, 141.1, 129.5, 128.8, 126.4, 125.1, 122.3, 64.2 |
| FT-IR (ATR, cm−1 ) | 1520 ( NO2 asym. stretch), 1345 ( NO2 sym. stretch), 1250 (C-O-C stretch) |
Diagnostic Causality in NMR: The methoxy protons appear as a sharp singlet significantly downfield ( ∼ 4.15 ppm) due to the combined deshielding effects of the aromatic ring current and the electronegative oxygen atom. Furthermore, the aromatic protons at positions 1 and 8 (adjacent to the nitro group) are pushed heavily downfield ( δ 8.35) due to the strong electron-withdrawing nature and magnetic anisotropy of the −NO2 moiety.
References
-
Aromatic Nucleophilic Substitution Source: Scribd (Joseph F. Bunnett and Roland E. Zahler) URL:[Link]
-
Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings Source: Kochi University of Technology (Annisa Indah Reza) URL:[Link]
-
Regioselectivity in the Photocycloaddition of 9-Substituted Anthracenes Incorporated within Nafion Membranes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Tuning p-Si(111) Photovoltage via Molecule|Semiconductor Electronic Coupling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
